2-Chloro-5-(trifluoromethyl)styrene
Overview
Description
2-Chloro-5-(trifluoromethyl)styrene is an organic compound with the molecular formula C9H6ClF3. It is also known by its IUPAC name, 1-chloro-4-(trifluoromethyl)-2-vinylbenzene . This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a styrene backbone. It is a liquid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)styrene typically involves the reaction of 3,5-dichlorobromobenzene with trifluoroacetophenone under basic conditions. The reaction proceeds through a substitution reaction with an organic fluorine reagent, followed by a Wittig reaction to form the vinyl group . The reaction conditions often involve the use of tert-butyl lithium in tetrahydrofuran at low temperatures, followed by the addition of N-methoxy-N-methyl-2,2,2-trifluoroacetamide .
Industrial Production Methods
For industrial-scale production, the method described above is adapted to ensure high yield and cost-effectiveness. The process is designed to be environmentally friendly, avoiding the use of noble metal catalysts and utilizing readily available raw materials .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Polymerization: Catalysts such as free radicals or transition metals are often employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Polymerization: The resulting polymers have applications in materials science and engineering.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)styrene is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-(trifluoromethyl)styrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-vinylbenzotrifluoride
- 1-Chloro-2-ethenyl-4-(trifluoromethyl)benzene
Uniqueness
2-Chloro-5-(trifluoromethyl)styrene is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the styrene backbone. This unique structure imparts distinct reactivity and stability, making it valuable in specialized chemical synthesis processes .
Properties
IUPAC Name |
1-chloro-2-ethenyl-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLFZKHZAPQTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466139 | |
Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-49-8 | |
Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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